![molecular formula C19H21NO B1293321 3'-Azetidinomethyl-2,6-dimethylbenzophenone CAS No. 898771-75-0](/img/structure/B1293321.png)
3'-Azetidinomethyl-2,6-dimethylbenzophenone
Overview
Description
3’-Azetidinomethyl-2,6-dimethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their applications in organic synthesis and as intermediates in the production of various chemical products. The compound features a benzophenone core substituted with azetidinomethyl and dimethyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2,6-dimethylbenzophenone typically involves the following steps:
Formation of 2,6-dimethylbenzophenone: This can be achieved through the Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the azetidinomethyl group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2,6-dimethylbenzophenone with azetidine in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for 3’-Azetidinomethyl-2,6-dimethylbenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2,6-dimethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include benzhydrol derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzophenones.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3'-azetidinomethyl-2,6-dimethylbenzophenone exhibit various biological activities, including:
- Anticancer Properties : Compounds in the benzophenone class have been studied for their potential to inhibit cancer cell proliferation. The presence of the azetidine ring may enhance the compound's ability to interact with biological targets involved in tumor growth .
- Antioxidant Activity : Benzophenones are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. This activity is crucial in developing therapeutic agents for diseases linked to oxidative damage .
- Photodynamic Therapy : The compound's ability to absorb light makes it a candidate for photodynamic therapy applications, where it can generate reactive oxygen species upon light activation to target cancer cells selectively .
Material Science
This compound can be utilized in the synthesis of advanced materials. Its photochemical properties allow it to be incorporated into polymers for UV protection and as a photoinitiator in polymerization processes. This application is particularly relevant in the production of coatings and adhesives that require enhanced durability against UV degradation.
Biomedical Research
The compound's potential as an anticancer agent positions it as a subject of interest in drug development. Studies focusing on its mechanism of action could lead to new therapeutic strategies for treating various cancers. Additionally, its antioxidant properties could be explored further in formulations aimed at preventing age-related diseases.
Nanotechnology
In nanotechnology, the incorporation of this compound into nanoparticles can enhance their stability and functionality. This application is particularly relevant in drug delivery systems where controlled release and targeted delivery are critical .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that modifications to the benzophenone structure can enhance anticancer activity .
Case Study 2: Photodynamic Therapy
Research focused on the application of benzophenone derivatives in photodynamic therapy demonstrated that these compounds could effectively induce apoptosis in cancer cells upon light activation. The azetidine modification was found to improve the selectivity and efficacy of treatment compared to non-modified benzophenones .
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,6-dimethylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinomethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzophenone: Lacks the azetidinomethyl group, resulting in different chemical properties and reactivity.
3’-Aminomethyl-2,6-dimethylbenzophenone: Contains an aminomethyl group instead of an azetidinomethyl group, leading to variations in biological activity and chemical behavior.
3’-Hydroxymethyl-2,6-dimethylbenzophenone: Features a hydroxymethyl group, which can influence its solubility and reactivity.
Uniqueness
3’-Azetidinomethyl-2,6-dimethylbenzophenone is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzophenone derivatives.
Biological Activity
3'-Azetidinomethyl-2,6-dimethylbenzophenone is an organic compound with a unique structure that includes a benzophenone core and an azetidinomethyl substituent. Its molecular formula is CHN\O, and it has a molecular weight of approximately 295.38 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of 2,6-dimethylbenzophenone : Achieved through Friedel-Crafts acylation using 2,6-dimethylbenzene and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Introduction of the azetidinomethyl group : This is done via nucleophilic substitution with azetidine in the presence of a base such as sodium hydride.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several potential pharmacological properties:
- Antimicrobial Activity : Similar compounds have been studied for their ability to inhibit bacterial growth. The presence of the azetidine group may enhance its interaction with microbial targets.
- Anticancer Properties : The compound's structure suggests potential mechanisms for modulating cancer cell proliferation and apoptosis.
The biological activity of this compound may involve interactions with various biological macromolecules such as proteins and nucleic acids. The azetidinomethyl group could enhance binding affinity to specific targets, leading to modulation of their activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2,6-Dimethylbenzophenone | Lacks azetidinomethyl group | Limited antimicrobial activity |
3'-Aminomethyl-2,6-dimethylbenzophenone | Contains aminomethyl group | Enhanced anticancer activity |
3'-Hydroxymethyl-2,6-dimethylbenzophenone | Features hydroxymethyl group | Increased solubility and reactivity |
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-6-3-7-15(2)18(14)19(21)17-9-4-8-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCCUHENJHDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643259 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-75-0 | |
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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